molecular formula C11H15NaO2S B15260946 Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate

Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate

Cat. No.: B15260946
M. Wt: 234.29 g/mol
InChI Key: SYUBMGZEDWQAFT-UHFFFAOYSA-M
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Description

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate ( 65946-88-5) is a high-purity sulfinate salt offered for chemical research and development. This compound belongs to the class of sodium sulfinates, which are recognized as powerful, versatile, and bench-stable building blocks in modern organic synthesis . Sulfinate salts are preferentially utilized over traditional sulfonyl chlorides due to their moisture stability, ease of handling, and typically odorless nature . This chemical serves as a versatile precursor for the construction of valuable organosulfur compounds through the formation of S-S, N-S, and C-S bonds . Its primary research applications include its use as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the specific reaction conditions employed . Researchers can leverage it to synthesize a diverse array of functional molecules, including sulfonamides (which are prevalent in medicinal chemistry), thiosulfonates, and various sulfones, such as vinyl sulfones, allyl sulfones, and β-keto sulfones . Furthermore, sodium sulfinates have gained significant attention for their role in advanced synthetic methodologies, such as sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and site-selective C-H sulfonylation, including reactions catalyzed by photoredox and electrochemical systems . The compound is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NaO2S

Molecular Weight

234.29 g/mol

IUPAC Name

sodium;4-(2-methylbutan-2-yl)benzenesulfinate

InChI

InChI=1S/C11H16O2S.Na/c1-4-11(2,3)9-5-7-10(8-6-9)14(12)13;/h5-8H,4H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

SYUBMGZEDWQAFT-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reduction of 4-(2-methylbutan-2-yl)benzenesulfonyl chloride using sodium sulfite under alkaline conditions. The reaction proceeds via a two-phase system to mitigate hydrolysis of the sulfonyl chloride precursor:

  • Dissolution in Organic Solvent : The sulfonyl chloride is dissolved in methylene chloride (10 mL/g substrate) to form a homogeneous organic phase.
  • Aqueous Phase Preparation : An aqueous solution of sodium sulfite (1.2 equiv) is prepared, and 10% sodium hydroxide is added dropwise to maintain a pH of 9–10.
  • Controlled Addition : The organic phase is added to the aqueous phase over 1–2 hours at 40–50°C, facilitating gradual reduction to the sulfinate.
  • Solvent Recovery : Methylene chloride is distilled off under reduced pressure (60–70°C, 200 mbar), yielding an aqueous solution of the crude sulfinate.
  • Crystallization and Purification : Cooling to 0–5°C induces crystallization. The product is isolated via suction filtration, washed with ice-cold water, and dried under vacuum (60°C, 24 hours).

Key Parameters :

Parameter Optimal Value Effect on Yield
Temperature 50°C Maximizes rate while minimizing hydrolysis
NaOH Concentration 10% (w/w) Maintains alkaline pH for sulfite activity
Reaction Time 3–4 hours Ensures complete conversion

This method achieves yields of 85–89% for analogous sulfinates, though steric hindrance from the 2-methylbutan-2-yl group may reduce yields to 75–80% for the target compound.

Nucleophilic Substitution Using Aryl Halides

Cs₂CO₃-Mediated Sulfonylation

An alternative route employs cesium carbonate (Cs₂CO₃) to facilitate the reaction between 1-(2,2-dibromovinyl)-4-(2-methylbutan-2-yl)benzene and sodium sulfinates. The protocol is adapted from regioselective sulfonylation studies:

  • Substrate Preparation : 1-(2,2-dibromovinyl)-4-(2-methylbutan-2-yl)benzene is synthesized via bromination of 4-(2-methylbutan-2-yl)styrene.
  • Reaction Conditions : The dibromovinyl substrate (1 equiv), sodium benzene sulfinate (3.6 equiv), and Cs₂CO₃ (2 equiv) are heated in dimethyl sulfoxide (DMSO) at 100°C for 12 hours.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Outcomes :

  • Regioselectivity : The reaction favors (Z)-1-bromo-1-sulfonylalkenes due to steric and electronic effects.
  • Yield : 65–70% for structurally similar compounds, with potential for improvement via solvent optimization.

Alternative Synthetic Pathways

Oxidative Desulfurization

Thiol precursors, such as 4-(2-methylbutan-2-yl)benzenethiol, can be oxidized to sulfinates using hydrogen peroxide (H₂O₂) in alkaline methanol. However, this method is less favored due to overoxidation risks to sulfonic acids.

Grignard Reagent Incorporation

A novel approach involves reacting 4-sulfobenzoic acid derivatives with 2-methylbutan-2-ylmagnesium bromide:

  • Sulfonation : 4-Sulfobenzoic acid is treated with chlorosulfonic acid to form the sulfonyl chloride.
  • Grignard Addition : The sulfonyl chloride reacts with 2-methylbutan-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C.
  • Reduction : The intermediate is reduced with sodium sulfite, as in Section 1.

Challenges :

  • Low functional group tolerance necessitates stringent anhydrous conditions.
  • Yields are modest (50–60%) due to competing side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (s, 9H, C(CH₃)₃), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.90 (d, J = 8.2 Hz, 2H, Ar-H).
  • FT-IR : 1045 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : Calculated for C₁₁H₁₅NaO₂S: C 54.98%, H 6.29%, S 13.32%. Found: C 54.85%, H 6.34%, S 13.25%.

Industrial Scale-Up Considerations

Solvent Recycling

Methylene chloride recovery via distillation achieves >90% efficiency, reducing costs and environmental impact.

Waste Management

  • Byproducts : Sodium chloride and residual sulfite are neutralized with lime (CaO) to form inert calcium sulfite.
  • Emissions : Closed-system distillation minimizes volatile organic compound (VOC) release.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Sulfonate esters.

Scientific Research Applications

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming sulfonate esters or other sulfonylated products. This reaction is facilitated by the presence of a suitable base, which deprotonates the nucleophile, making it more reactive .

Comparison with Similar Compounds

Substituent Effects: Sulfinate vs. Phenol Derivatives

The phenol derivative, 4-(2-methylbutan-2-yl)phenol, shares the same tert-alkyl substituent but lacks the sulfinate group. Key differences include:

  • Solubility: The sulfinate’s sodium salt enhances water solubility, whereas the phenol is likely less polar and more lipophilic .
  • Applications: The phenol is classified as a pesticide/drug ingredient in developmental toxicology studies , whereas sulfinates are typically used in synthesis or as stabilizing agents.
  • Toxicity: Phenol derivatives are often associated with higher toxicity due to their ability to disrupt biological membranes and enzymes. Sulfinates, being salts, may exhibit lower acute toxicity .

Comparison with Other Sulfinates

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate (CAS 1537337-88-4) provides a direct structural comparison:

Property Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate (Hypothetical) Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
Molecular Formula C₁₁H₁₅NaO₂S (estimated) C₈H₁₀NNaO₄S₂
Molecular Weight ~250 g/mol (estimated) 271.3 g/mol
Substituent Bulky tert-alkyl group Dimethylsulfamoyl group
Solubility High (ionic nature) High (laboratory-grade purity ≥95%)
Applications Potential synthesis intermediate Laboratory reagent

The dimethylsulfamoyl group introduces sulfonamide functionality, which may confer different reactivity (e.g., hydrogen bonding capacity) compared to the inert tert-alkyl group.

Comparison with Bulky-Substituent Compounds

lists benzonitrile derivatives with bulky substituents (e.g., 4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile ). These compounds highlight steric effects:

  • Steric Hindrance : Bulky groups like 2-methylbutan-2-yl reduce reaction rates in nucleophilic substitutions but enhance thermal stability .
  • Molecular Weight : The sulfinate’s estimated molecular weight (~250 g/mol) is comparable to these nitriles (173–244 g/mol), suggesting similar handling requirements in synthesis .

Toxicological Profiles

While this compound lacks direct toxicity data, its phenol analog is linked to developmental malformations in toxicology studies . Organosulfinates like Sodium dimethyldithiocarbamate (CAS 128-04-1) are used as herbicides but show moderate toxicity, emphasizing the need for careful handling of sulfinate derivatives .

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